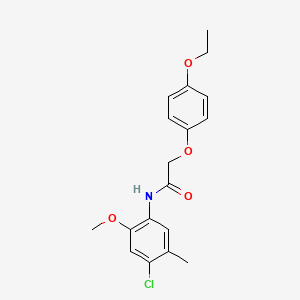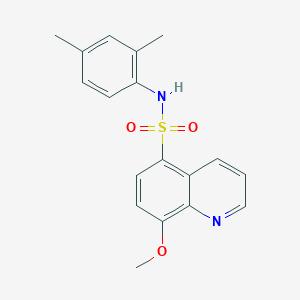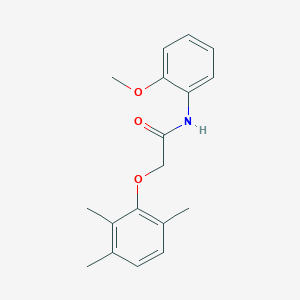![molecular formula C18H22N2O3 B5649861 5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including structures similar to the compound , often involves cyclization reactions and can be derived from various precursors, such as acylhydrazides, which are then reacted with appropriate reagents to yield the oxadiazole core. For instance, ethyl mandelate treated with hydrazine hydrate yields an acylhydrazide, which, through subsequent reactions, can form 2,5-disubstituted 1,3,4-oxadiazoles (Jafari et al., 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including our compound, is characterized by X-ray diffraction analysis, providing insights into their spatial arrangement and confirming their complex geometries. The presence of the 1,2,4-oxadiazole ring significantly influences the optical properties, as demonstrated by spectroscopic studies (Jiang et al., 2012).
Chemical Reactions and Properties
Oxadiazoles exhibit a variety of chemical behaviors, including reactions with unsaturated compounds, leading to a range of functionalized derivatives. These reactions are often initiated by specific reagents, highlighting the versatility of the oxadiazole core in synthetic chemistry (Yang et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including solubility and stability, are influenced by their molecular structure. Spectroscopic techniques, such as UV-Vis and fluorescence, are utilized to investigate these characteristics, revealing how structural modifications impact their absorption and emission spectra (Jiang et al., 2012).
Propriétés
IUPAC Name |
5-[2-(2,3-dihydro-1H-inden-5-yloxy)propan-2-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,17-19-16(20-23-17)14-8-9-21-11-14)22-15-7-6-12-4-3-5-13(12)10-15/h6-7,10,14H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRHKQRJJBKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2CCOC2)OC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5649779.png)
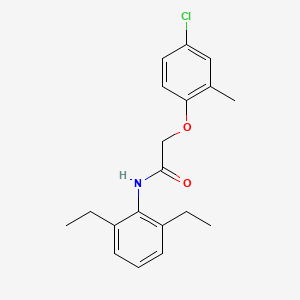
![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)
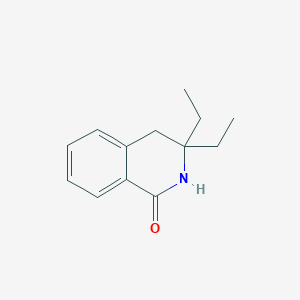
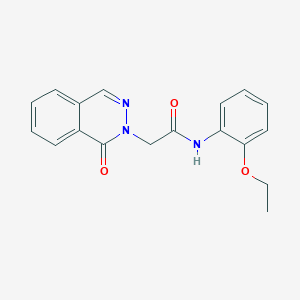
![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)
